molecular formula C12H22O3 B15161483 Ethyl 8-ethoxyoct-7-enoate CAS No. 654068-25-4

Ethyl 8-ethoxyoct-7-enoate

Cat. No.: B15161483
CAS No.: 654068-25-4
M. Wt: 214.30 g/mol
InChI Key: QFCZBYAHLCMOIR-UHFFFAOYSA-N
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Description

Ethyl 8-ethoxyoct-7-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a long carbon chain with an ethoxy group and a double bond, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-ethoxyoct-7-enoate can be synthesized through the esterification of 8-ethoxyoct-7-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethoxyoct-7-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 8-ethoxyoct-7-enoic acid and ethanol.

    Reduction: 8-ethoxyoct-7-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-ethoxyoct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 8-ethoxyoct-7-enoate involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters. This process releases the active components that can interact with various molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Ethyl 8-ethoxyoct-7-enoate can be compared with other esters like ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of an ethoxy group and a double bond. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other esters may not fulfill.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl propionate
  • Methyl butyrate
  • Isopropyl butyrate

Properties

CAS No.

654068-25-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 8-ethoxyoct-7-enoate

InChI

InChI=1S/C12H22O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h9,11H,3-8,10H2,1-2H3

InChI Key

QFCZBYAHLCMOIR-UHFFFAOYSA-N

Canonical SMILES

CCOC=CCCCCCC(=O)OCC

Origin of Product

United States

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